2-Bromohexadecanoic acid

Overview

Description

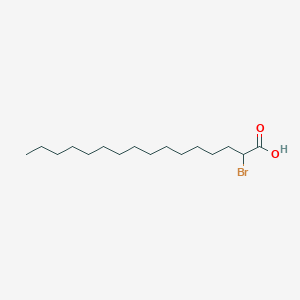

2-Bromohexadecanoic acid (2-BP, CAS 18263-25-7) is a brominated fatty acid derivative with the molecular formula C₁₆H₃₁BrO₂ and a molecular weight of 335.32 g/mol . It acts as a non-selective lipid metabolism inhibitor and a potent inhibitor of protein S-palmitoylation, a post-translational modification mediated by DHHC (Asp-His-His-Cys) palmitoyltransferases . Its mechanism involves irreversible binding to DHHC enzymes, blocking palmitate incorporation into proteins . Beyond palmitoylation inhibition, 2-BP exhibits PPARδ agonism, promotes glucose uptake in cardiac cells, and disrupts viral replication by targeting lipid droplets .

In experimental settings, 2-BP demonstrates solubility in DMSO (100 mg/mL) and is formulated in vivo using carriers like SBE-β-CD or corn oil . It is widely used to study pyroptosis, apoptosis, and lipid metabolism in cell lines such as HeLa, HepG2, and CHO-K1 at concentrations ranging from 25–150 μM .

Preparation Methods

Hell-Volhard-Zelinskii Reaction: Classical α-Bromination

The Hell-Volhard-Zelinskii (HVZ) reaction remains the most widely employed method for α-bromination of carboxylic acids, including 2-bromohexadecanoic acid . This reaction leverages bromine (Br₂) and phosphorus tribromide (PBr₃) to selectively substitute the α-hydrogen of hexadecanoic acid.

Reaction Mechanism and Conditions

The mechanism proceeds via three stages:

-

Acid Bromide Formation : Hexadecanoic acid reacts with PBr₃ to form hexadecanoyl bromide, enhancing enolization by eliminating the acidic proton .

-

Enolization and Bromination : The enol intermediate reacts with Br₂, leading to α-bromination.

-

Hydrolysis : The resultant α-bromohexadecanoyl bromide is hydrolyzed to yield this compound .

Key parameters include:

-

Molar Ratios : A Br₂:hexadecanoic acid ratio of 1:1 ensures complete substitution while minimizing di-bromination.

-

Temperature : Reactions typically proceed at 60–80°C to balance kinetics and selectivity .

-

Catalyst : PBr₃ (5–10 mol%) accelerates acid bromide formation .

Yield and Byproducts

Under optimized conditions, yields reach 70–85% . Major byproducts include:

-

Di-brominated derivatives : Formed at elevated Br₂ concentrations.

-

Anhydrides : Generated via intermolecular dehydration, particularly in water-deficient environments .

Patent-Based Bromination-Esterification Hybrid Method

A patented two-step process (WO2004052818A1) enhances selectivity and scalability for α-bromo fatty acid derivatives . Although designed for alkyl 2-bromoalkanoates, its bromination step applies directly to this compound synthesis.

Step 1: α-Bromination of Hexadecanoic Acid

The protocol modifies the HVZ reaction by:

-

In Situ PBr₃ Generation : Combining red phosphorus and Br₂ eliminates pre-synthesis of PBr₃, reducing costs .

-

Recycling Byproducts : Unreacted Br₂ and HBr are trapped and reused, improving atom economy .

Typical Conditions :

| Parameter | Value |

|---|---|

| Temperature | 40–50°C |

| Reaction Time | 2–3 hours |

| Br₂:P Ratio | 3:1 (mol/mol) |

| Yield | 75–80% |

Step 2: Purification and Isolation

Crude this compound is purified via:

-

Azeotropic Distillation : Removes residual HBr and water using toluene or xylene .

-

Crystallization : Cooling the reaction mixture to 20–25°C induces crystallization, yielding >98% pure product .

Comparative Analysis of Methods

| Method | HVZ Reaction | Patent Process |

|---|---|---|

| Catalyst | PBr₃ | P + Br₂ (in situ PBr₃) |

| Temperature | 60–80°C | 40–50°C |

| Yield | 70–85% | 75–80% |

| Purity | ~95% | >98% |

| Byproducts | Di-brominated species | Minimal |

| Scalability | Moderate | High |

The patent method offers superior purity and scalability, making it preferable for industrial applications, while the HVZ reaction remains a staple in laboratory settings due to its simplicity .

Physicochemical Characterization

Data from technical datasheets confirm the compound’s properties:

| Property | Value |

|---|---|

| Molecular Weight | 335.32 g/mol |

| Melting Point | 52–53°C |

| Solubility (DMSO) | 67 mg/mL (199.8 mM) |

| Flash Point | >110°C |

| Stability | Stable at room temperature |

Chemical Reactions Analysis

Types of Reactions: 2-Bromohexadecanoic acid undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom in this compound can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of various derivatives.

Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of hexadecanoic acid.

Esterification Reactions: this compound can react with alcohols in the presence of acid catalysts to form esters.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Esterification: Alcohols (e.g., methanol, ethanol) with sulfuric acid (H2SO4) as a catalyst.

Major Products:

Substitution: Various substituted hexadecanoic acid derivatives.

Reduction: Hexadecanoic acid.

Esterification: Hexadecanoic acid esters.

Scientific Research Applications

Chemo-immunotherapy Applications

2-Bromohexadecanoic acid has been utilized in the development of bioactive fatty acid analog-derived hybrid nanoparticles aimed at enhancing chemo-immunotherapy for carcinoma treatment. This approach shows promise in cancer therapy by potentially reducing reliance on antibodies, thereby simplifying treatment protocols (Tan et al., 2023) .

Drug Target Identification for Viral Infections

The compound has been investigated as an inhibitor in the treatment of viral infections, particularly for its role against SADS-CoV. Studies indicate that 2-bromopalmitate can suppress viral replication, suggesting its utility in antiviral drug development (Luo et al., 2021) .

Cancer Therapy Enhancement

Research has demonstrated that this compound enhances the sensitivity of osteosarcoma cells to adriamycin-induced apoptosis. This effect is mediated through the modulation of CHOP (C/EBP homologous protein), indicating its potential as a therapeutic agent in cancer treatment (Xu et al., 2019) .

Palmitoylation Inhibition

One of the most notable applications of this compound is as an irreversible inhibitor of palmitoylation. This inhibition provides insights into protein modifications and their implications in various diseases. The compound has been profiled for its ability to inhibit palmitoylation processes, which are critical in cellular signaling and protein function (Davda et al., 2013) .

Membrane Protein Localization Studies

In cellular biology, this compound has been used to study the localization of membrane proteins, such as the androgen receptor in Sertoli cells. By inhibiting palmitoylation, it helps elucidate the mechanisms behind protein translocation and signaling pathways (Deng et al., 2017) .

Table 1: Summary of Research Applications of this compound

| Application Area | Description | Reference |

|---|---|---|

| Chemo-immunotherapy | Development of hybrid nanoparticles for cancer treatment without antibodies | Tan et al., 2023 |

| Viral Infections | Inhibition of SADS-CoV replication | Luo et al., 2021 |

| Cancer Therapy | Sensitization of osteosarcoma cells to adriamycin-induced apoptosis | Xu et al., 2019 |

| Palmitoylation Inhibition | Irreversible inhibition leading to insights into protein modifications | Davda et al., 2013 |

| Membrane Protein Localization | Study of androgen receptor localization in Sertoli cells | Deng et al., 2017 |

Metabolic Studies

In metabolic research, this compound has been employed to investigate fatty acid oxidation and glucose uptake mechanisms. Its role as a non-metabolizable analog allows researchers to explore metabolic pathways without interference from normal fatty acid metabolism (Selleckchem, n.d.) .

Mechanism of Action

2-Bromohexadecanoic acid exerts its effects primarily by inhibiting the enzyme palmitoyltransferase, which is responsible for the palmitoylation of proteins. This inhibition occurs through the covalent modification of the enzyme’s active site, preventing the transfer of palmitoyl groups to target proteins. This disruption affects various cellular processes, including signal transduction, protein trafficking, and membrane dynamics .

Comparison with Similar Compounds

Structural Analogs: Halogenated Fatty Acids

2-BP belongs to a class of 2-halogenated fatty acids, which include 2-fluoro-, 2-chloro-, and 2-bromohexadecanoic acids. Key distinctions in their biological activities are outlined below:

Key Insights :

- Bromine substitution is critical for potency, likely due to its strong electrophilicity and covalent interaction with enzyme active sites .

- Chain length (C8–C16) is less influential, suggesting broad adaptability in hydrophobic binding pockets .

Functional Analogs: Palmitoylation Inhibitors

2-BP is compared to other inhibitors targeting protein lipid modification:

Key Insights :

- 2-BP’s off-target effects (e.g., interference with N-myristoylation) complicate its use in long-term studies (>3 hours) .

- Unlike cerulenin, which targets FASN, 2-BP specifically blocks post-translational palmitoylation , making it valuable for studying membrane protein trafficking .

PPAR Agonists and Metabolic Modulators

2-BP’s dual role as a PPARδ agonist and palmitoylation inhibitor distinguishes it from other PPAR-targeting compounds:

Key Insights :

- 2-BP’s PPARδ activation synergizes with its palmitoylation inhibition to alter metabolic signaling, a feature absent in selective PPARγ/α agonists .

Research Implications and Limitations

- Advantages : 2-BP’s broad-spectrum inhibition of DHHC enzymes makes it a versatile tool for studying palmitoylation-dependent processes, such as viral replication (e.g., MHV-A59) and cancer stem cell formation .

- Limitations: Non-specific effects on de-S-acylation and fatty acid synthesis necessitate cautious interpretation of data . Alternatives like alkynyl-palmitic acid (a click chemistry-compatible probe) may provide more specific insights .

Biological Activity

2-Bromohexadecanoic acid, also known as 2-bromopalmitate, is a synthetic fatty acid analog that has garnered attention for its diverse biological activities, particularly as a non-selective inhibitor of lipid metabolism and protein S-palmitoylation. This article provides a comprehensive overview of its biological activity, supported by case studies and research findings.

This compound acts primarily by inhibiting the activity of palmitoyltransferases (PATs), which are responsible for the covalent attachment of palmitate to proteins. This inhibition disrupts various cellular processes, including lipid metabolism and protein trafficking. The compound irreversibly binds to cysteine residues in the active sites of these enzymes, leading to a reduction in protein palmitoylation and subsequent alterations in cellular signaling pathways .

Inhibition of Lipid Metabolism

Research indicates that this compound significantly inhibits lipid metabolism by affecting various enzymes involved in fatty acid processing. It has been shown to block β-oxidation and inhibit mono-, di-, and triacylglycerol transferases at sub-millimolar concentrations . This non-selective inhibition can lead to reduced energy production in cells reliant on fatty acids.

Effects on Cancer Cell Lines

In vitro studies demonstrate that this compound does not affect the viability of HepG2 cells (a liver cancer cell line) but significantly reduces palmitate-induced cancer stem cell (CSC) sphere formation at concentrations ranging from 75 to 150 µM. This suggests its potential role in inhibiting cancer cell proliferation and stemness by targeting lipid-induced signaling pathways .

Table 1: Effects on HepG2 Cells

| Concentration (µM) | Viability | CSC Sphere Formation |

|---|---|---|

| 25 | No effect | No effect |

| 50 | No effect | Decreased |

| 75 | No effect | Significant decrease |

| 150 | No effect | Significant decrease |

Impact on Cell Pyroptosis

In HeLa cells, pretreatment with this compound at a concentration of 50 µM significantly inhibited TNFα+CHX-induced pyroptosis without affecting apoptosis. This highlights its potential as a therapeutic agent in inflammatory diseases where pyroptosis plays a critical role .

Case Studies

- Inhibition of Toxoplasma gondii Motility : A study demonstrated that treatment with this compound affected the motility of T. gondii tachyzoites. At concentrations of 50 µM and above, there was a notable increase in the length and complexity of trails left by the parasites, indicating altered gliding motility due to disrupted palmitoylation of cytoskeletal proteins .

- Effects on Immune Response : Another investigation revealed that treatment with 100 µM of this compound inhibited the downregulation of MHC-I molecules by MIR2, a protein involved in immune evasion by pathogens. This suggests that palmitoylation plays a crucial role in modulating immune responses, potentially making this compound relevant in immunological research .

Q & A

Basic Research Questions

Q. What is the primary biochemical mechanism of 2-bromohexadecanoic acid (2-BP) in inhibiting lipid metabolism?

2-BP acts as a broad-spectrum inhibitor of protein S-palmitoylation by irreversibly blocking the enzymatic activity of DHHC (Asp-His-His-Cys) palmitoyltransferases. This inhibition occurs through covalent modification of the active-site cysteine residues in DHHC proteins, preventing substrate palmitoylation . In cell-based assays, pretreatment with 50–150 μM 2-BP for 1–24 hours effectively disrupts lipid droplet dynamics and downstream signaling pathways dependent on palmitoylation .

Q. How should 2-BP be prepared and stored for in vitro experiments?

- Solubility : 2-BP is soluble in DMSO (100 mg/mL at 298.22 mg/mL) and can be diluted in 10% DMSO mixed with 20% SBE-β-CD in saline or corn oil (≥2.5 mg/mL) for in vivo use .

- Storage : Stock solutions in DMSO should be stored at -80°C (stable for 6 months) or -20°C (1 month). Avoid freeze-thaw cycles. For in vivo administration, ensure sequential mixing of solvents (e.g., DMSO → PEG300 → Tween 80 → saline) to maintain solubility .

Q. What are the key controls when using 2-BP to study palmitoylation-dependent processes?

- Include untreated cells and vehicle controls (e.g., DMSO at equivalent concentrations).

- Validate inhibition efficacy using palmitoylation-specific assays, such as acyl-biotin exchange or metabolic labeling with alkynyl-palmitate .

- Combine with rescue experiments using non-brominated fatty acids (e.g., palmitic acid) to confirm specificity .

Advanced Research Questions

Q. How does 2-BP differentially regulate pyroptosis and apoptosis in cancer cells?

In HeLa cells, 2-BP (50 μM, 1-hour pretreatment) inhibits TNFα/cycloheximide (CHX)-induced pyroptosis by blocking GSDME-C palmitoylation, which prevents its membrane localization and subsequent pore formation. However, it does not affect apoptosis, as shown by unchanged caspase-3 activation and Hoechst/PI staining . This specificity highlights the role of palmitoylation in gasdermin-mediated pyroptosis but not intrinsic apoptotic pathways.

Q. What experimental strategies optimize 2-BP concentrations for studying lipid droplet disruption in viral replication?

In MHV-A59 (murine hepatitis virus) studies, 2-BP at 75–100 μM selectively degrades lipid droplets, which are critical for viral replication. Dose optimization should include:

- Time-course assays (e.g., 6–24 hours post-treatment) to monitor lipid droplet depletion via Nile Red staining.

- Co-treatment with lipid droplet stabilizers (e.g., oleic acid) to confirm mechanism specificity .

Q. How can enantiomerically pure R-(+)-2-BP be synthesized for structure-activity studies?

Racemic 2-BP can be resolved via lipase-catalyzed stereospecific esterification in hexane with n-butanol. Key steps:

- Use Candida antarctica lipase B (CAL-B) to selectively esterify the S-enantiomer, yielding R-(+)-2-BP (50% yield, 80% enantiomeric excess).

- Purify via column chromatography (silica gel, hexane/ethyl acetate) and validate enantiopurity by chiral HPLC or optical rotation ([α]D,25 = +10.7 in CHCl3) .

Q. Why does 2-BP show cell-type-dependent effects on cancer stem cell (CSC) formation?

In HepG2 cells, 2-BP (75–150 μM) inhibits palmitate-induced CSC spheroid formation by blocking palmitoylation of Wnt/β-catenin signaling components. However, viability assays (MTT/CCK-8) confirm no cytotoxicity, suggesting its effects are pathway-specific rather than broadly toxic. Contrasting results in other cell lines may arise from differential DHHC isoform expression .

Q. How does 2-BP confound data interpretation in autophagy studies?

2-BP indirectly inhibits autophagy by disrupting palmitoylation of LC3-II and ATG proteins. Researchers must:

- Use orthogonal autophagy inhibitors (e.g., chloroquine for lysosomal inhibition) to isolate palmitoylation-specific effects.

- Monitor autophagic flux via tandem mRFP-GFP-LC3 reporters to distinguish true inhibition from off-target lipid droplet disruption .

Q. Methodological Tables

Table 1. Key In Vitro Parameters for 2-BP Applications

Table 2. Troubleshooting Common Issues with 2-BP

Properties

IUPAC Name |

2-bromohexadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31BrO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(17)16(18)19/h15H,2-14H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPRAYRYQQAXQPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0037734 | |

| Record name | 2-Bromohexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0037734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18263-25-7 | |

| Record name | 2-Bromohexadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18263-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromopalmitate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018263257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromohexadecanoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58378 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexadecanoic acid, 2-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Bromohexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0037734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromopalmitic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.291 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BROMOPALMITIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7EI4G5X28Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.